alpha-Ketoglutarate

Cell Biology Metabolism Drug Development

Alpha-Ketoglutarate (AKG, 2-oxoglutarate) is a critical TCA cycle intermediate and co-substrate for α-ketoglutarate-dependent dioxygenases. The native dicarboxylate form is essential for studying TET, PHD, and JmjC enzymes without the glycolytic inhibition artifacts of esterified pro-drugs like DMKG. For sports nutrition, L-arginine AKG salt improves maximal strength and peak power. Calcium AKG corrects amino acid deficiencies in hemodialysis patients. Choose the specific form—free acid, sodium salt, calcium salt, or amino acid salt—based on your experimental or clinical objective, not on assumed interchangeability. High purity (≥98%) ensures experimental fidelity.

Molecular Formula C5H4O5-2
Molecular Weight 144.08 g/mol
CAS No. 64-15-3
Cat. No. B1197944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ketoglutarate
CAS64-15-3
Synonyms2 Ketoglutarate
2 Ketoglutaric Acid
2 Oxoglutarate
2 Oxoglutaric Acid
2-ketoglutarate
2-ketoglutaric acid
2-oxoglutarate
2-oxoglutaric acid
alpha Ketoglutarate
alpha Ketoglutaric Acid
alpha Ketoglutaric Acid, Diammonium Salt
alpha Ketoglutaric Acid, Dipotassium Salt
alpha Ketoglutaric Acid, Disodium Salt
alpha Ketoglutaric Acid, Monopotassium Salt
alpha Ketoglutaric Acid, Monosodium Salt
alpha Ketoglutaric Acid, Potassium Salt
alpha Ketoglutaric Acid, Sodium Salt
alpha Oxoglutarate
alpha-ketoglutarate
alpha-Ketoglutarate, Calcium
alpha-ketoglutaric acid
alpha-ketoglutaric acid, calcium salt (2:1)
alpha-ketoglutaric acid, diammonium salt
alpha-ketoglutaric acid, dipotassium salt
alpha-ketoglutaric acid, disodium salt
alpha-ketoglutaric acid, monopotassium salt
alpha-ketoglutaric acid, monosodium salt
alpha-ketoglutaric acid, potassium salt
alpha-ketoglutaric acid, sodium salt
alpha-oxoglutarate
Calcium alpha Ketoglutarate
calcium alpha-ketoglutarate
calcium ketoglutarate
Ketoglutaric Acid
Ketoglutaric Acids
oxogluric acid
Oxoglutarates
Molecular FormulaC5H4O5-2
Molecular Weight144.08 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)C(=O)[O-]
InChIInChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2
InChIKeyKPGXRSRHYNQIFN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Ketoglutarate (CAS 64-15-3) Sourcing Guide: Chemical Identity and Functional Role in Research & Industry


Alpha-Ketoglutarate (AKG, 2-oxoglutarate) is a key intermediate of the tricarboxylic acid (TCA) cycle and a co-substrate for alpha-ketoglutarate-dependent dioxygenases, a large enzyme family that includes prolyl hydroxylases and epigenetic modifiers such as TET DNA demethylases and JmjC histone demethylases [1]. In aqueous environments, AKG exists in equilibrium with its enol form and undergoes rapid interconversion with glutamate via transaminases, making it a central node linking carbon and nitrogen metabolism [2]. The compound is commercially available as the free acid, sodium salt, calcium salt, or as part of various amino acid salts (e.g., L-arginine alpha-ketoglutarate), each form presenting distinct physicochemical properties, including solubility and hygroscopicity, which directly influence its handling, formulation, and suitability for specific scientific applications [3].

Procurement Caution: Why Alpha-Ketoglutarate Cannot Be Casually Substituted with Simple Analogs


Despite its central metabolic role, alpha-ketoglutarate is not functionally interchangeable with its common derivatives or precursors, such as dimethyl 2-oxoglutarate (DMKG), L-glutamine, or L-arginine alpha-ketoglutarate (AAKG). The native dicarboxylate form of AKG exhibits limited passive membrane permeability due to its charged nature, a property that is intentionally modified in esterified pro-drugs like DMKG [1]. However, these pro-drugs introduce spurious metabolic effects, including extracellular acidification and glycolysis inhibition, that are independent of AKG itself [1]. Conversely, precursors like glutamine require multi-step enzymatic conversion to generate AKG, and their downstream effects are not equivalent to direct AKG supplementation, as demonstrated by their differential impact on TCA cycle intermediate pools [2]. Therefore, the selection of the specific AKG form—free acid, salt, or pro-drug—must be driven by the exact experimental or industrial objective, not by the assumption that all in-class compounds yield equivalent biochemical or physiological outcomes.

Quantitative Differentiation Guide: Alpha-Ketoglutarate vs. Analogs in Key Performance Dimensions


Native AKG Exhibits Intrinsic Cell Permeability; Esterified Pro-drugs Cause Non-Specific Metabolic Perturbations

Contrary to the common belief that alpha-ketoglutarate is cell-impermeable, native AKG is taken up by a wide range of cell lines. Its esterified analog, dimethyl 2-oxoglutarate (DMKG), is widely used as a 'cell-permeable' pro-drug, but this strategy introduces significant off-target effects. DMKG undergoes rapid spontaneous hydrolysis in aqueous media (half-life < 30 minutes in culture medium), releasing AKG and methanol while the intact ester simultaneously inhibits glycolysis and mitochondrial respiration [1]. In a direct head-to-head comparison in cell culture, DMKG, but not AKG, caused a significant decrease in extracellular acidification rate (ECAR), a measure of glycolysis, and inhibited oxygen consumption rate (OCR) in multiple cell lines [1].

Cell Biology Metabolism Drug Development

Glutamine, but not Ornithine-AKG or Native AKG, Expands the Muscle TCA Cycle Intermediate Pool During Exercise

In a human exercise study, oral supplementation with L-glutamine (0.125 g/kg body weight) significantly increased the sum of skeletal muscle TCA cycle intermediates (ΣTCAI: citrate, malate, fumarate, succinate) after 10 minutes of cycling at 70% VO2max, compared to both a placebo and an ornithine alpha-ketoglutarate (OKG) supplement [1]. The ΣTCAI concentration in muscle was 4.90 ± 0.61 mmol/kg dry muscle in the glutamine condition, versus 3.74 ± 0.38 in the placebo group (P < 0.05) and 3.85 ± 0.28 in the OKG group [1]. This demonstrates that glutamine, not OKG or native AKG, is the effective precursor for expanding this specific metabolite pool under these physiological conditions [1].

Exercise Physiology Metabolism Nutritional Biochemistry

Calcium Alpha-Ketoglutarate Significantly Elevates Plasma L-Arginine in Hemodialysis Patients

Long-term administration of calcium alpha-ketoglutarate (Ca-AKG) to malnourished hemodialysis patients resulted in a clinically meaningful increase in plasma L-arginine levels, an effect not universally observed with other amino acid supplements [1]. In a study of 24 patients, one year of Ca-AKG supplementation elevated plasma arginine from a baseline of 53.6 ± 18.3 μmol/L to 71.1 ± 15.9 μmol/L (p < 0.05), moving it closer to the healthy control group's level of 87.5 ± 27.3 μmol/L [1]. This represents a 33% increase from baseline and demonstrates a specific physiological benefit of the Ca-AKG salt form in a patient population characterized by amino acid dysregulation [1].

Clinical Nutrition Nephrology Amino Acid Metabolism

L-Arginine Alpha-Ketoglutarate (AAKG) Increases Bench Press 1RM and Wingate Peak Power vs. Placebo

In a randomized, double-blind, placebo-controlled trial involving 35 resistance-trained adult men, supplementation with 12 g/day of L-arginine alpha-ketoglutarate (AAKG) for 8 weeks led to significant improvements in specific performance metrics [1]. Compared to the placebo group, the AAKG group showed significant increases (P < 0.05) in one-repetition maximum (1RM) bench press and Wingate peak power [1]. No significant differences were observed in other measures, such as body composition, total body water, isokinetic quadriceps muscle endurance, or aerobic capacity, indicating a specific, rather than generalized, ergogenic effect [1].

Sports Nutrition Exercise Performance Ergogenic Aids

Oral AKG Bioavailability is Highly Formulation-Dependent: Aqueous Dilution Increases Absorption to 40%

The oral bioavailability of alpha-ketoglutarate is not a fixed property but is highly dependent on the dosing regimen and formulation. A pharmacokinetic study in healthy human volunteers using radiolabeled AKG demonstrated that a single 20 g oral dose resulted in less than 1% absorption within 20 minutes [1]. However, by splitting the dose into two 10 g portions given 10 minutes apart and administering them with 300 mL of water, the bioavailability was dramatically increased to 40% [1]. This finding quantifies the significant impact of gastric emptying and aqueous dilution on AKG absorption [1].

Pharmacokinetics Formulation Science Toxicology

Inhaled Nano-AKG Formulation Achieves Rapid and Complete Pulmonary Absorption (AUC: 376±23 μg·h/ml)

The pharmacokinetic profile of alpha-ketoglutarate can be drastically altered by changing the route of administration and physical formulation. A nano-nebulization formulation of AKG, designed for pulmonary delivery as a cyanide antidote, achieved a peak serum concentration (Cmax) of 39 ± 3 μg/ml and an area under the curve (AUC) of 376 ± 23 μg·h/ml in healthy human volunteers [1]. This demonstrates that when delivered directly to the lungs, AKG is rapidly and completely absorbed, with a high respirable fraction of 65 ± 0.6% and whole lung deposition of 13 ± 1% [1].

Drug Delivery Pulmonary Medicine Toxicology

Evidence-Based Application Scenarios for Alpha-Ketoglutarate Procurement


Investigating Native Epigenetic and Metabolic Regulation in Cell Culture

When studying AKG-dependent dioxygenases (e.g., TET, PHD, JmjC enzymes) or basic TCA cycle function in vitro, use of the native dicarboxylate form is paramount. Evidence shows that while the native form is cell-permeable, the common 'cell-permeable' pro-drug dimethyl 2-oxoglutarate (DMKG) introduces significant, non-specific inhibition of glycolysis and mitochondrial respiration that can confound results [1]. Procurement of high-purity alpha-ketoglutaric acid or its sodium salt ensures experimental fidelity by avoiding these spurious metabolic effects.

Formulating Ergogenic Aids for Strength and Power Athletes

For sports nutrition products aimed at improving specific performance metrics like maximal strength and peak power, the L-arginine alpha-ketoglutarate (AAKG) salt form is a scientifically supported choice. A controlled trial demonstrated that 8 weeks of AAKG supplementation significantly increased 1RM bench press and Wingate peak power in resistance-trained men, compared to a placebo [1]. This evidence provides a clear rationale for selecting AAKG over other AKG salts or standalone L-arginine when these are the targeted outcomes.

Managing Amino Acid Imbalances in Clinical Nutrition for Renal Patients

In clinical nutrition, particularly for managing malnutrition in hemodialysis patients, the calcium alpha-ketoglutarate (Ca-AKG) salt offers a quantifiable benefit. A one-year study showed that Ca-AKG supplementation increased plasma L-arginine levels by 33% (from 53.6 to 71.1 μmol/L), helping to correct a common amino acid deficiency in this population [1]. This specific physiological outcome makes Ca-AKG a rational procurement choice over other AKG salts or general amino acid supplements for this patient group.

Developing Inhaled Therapeutics for Acute Toxicological Emergencies

For drug development in pulmonary medicine or toxicology (e.g., inhaled cyanide antidotes), the physical formulation of AKG is the critical differentiator. A nano-nebulization formulation of AKG achieved rapid and complete pulmonary absorption, with a high respirable fraction of 65% and a Cmax of 39 μg/ml in human volunteers [1]. This pharmacokinetic profile, unattainable with simple oral or intravenous solutions, demonstrates the need to procure or develop specialized AKG formulations for such advanced therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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